Deucrictibant

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

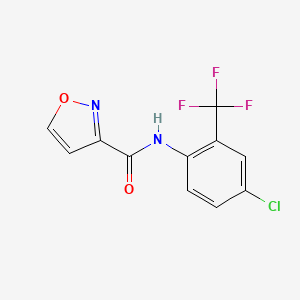

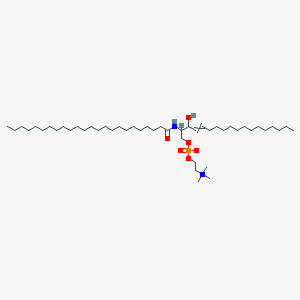

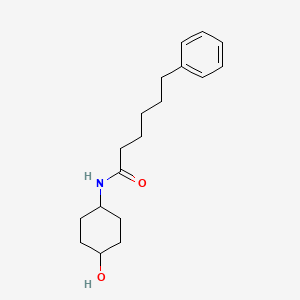

Deucrictibant is a highly potent, specific, and orally bioavailable competitive antagonist of the bradykinin B2 receptor. It is currently under development for the treatment and prevention of hereditary angioedema (HAE) attacks . This compound is unique as it is the only oral bradykinin B2 receptor antagonist currently in clinical development .

Preparation Methods

The synthetic routes and reaction conditions for deucrictibant involve complex organic synthesis techniquesThe industrial production methods for this compound are designed to ensure high purity and yield, utilizing advanced chemical engineering processes .

Chemical Reactions Analysis

Deucrictibant undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions are intermediates that are further processed to yield the final compound .

Scientific Research Applications

Deucrictibant has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the interactions of bradykinin B2 receptor antagonists. In biology and medicine, this compound is being investigated for its potential to treat and prevent hereditary angioedema attacks. It has shown promise in clinical trials for reducing the severity and frequency of these attacks . Additionally, this compound is being explored for its potential use in treating other bradykinin-mediated diseases .

Mechanism of Action

Deucrictibant exerts its effects by competitively inhibiting the bradykinin B2 receptor. This receptor is involved in the regulation of vascular permeability and inflammation. By blocking the receptor, this compound prevents the binding of bradykinin, a peptide that causes blood vessels to dilate and become more permeable. This inhibition reduces the symptoms of hereditary angioedema, such as swelling and pain .

Comparison with Similar Compounds

Deucrictibant is unique among bradykinin B2 receptor antagonists due to its oral bioavailability and potency. Similar compounds include icatibant, which is also a bradykinin B2 receptor antagonist but is administered via injection . This compound’s oral formulation offers a more convenient and less invasive option for patients. Other similar compounds include PHA-022121, a deuterated analogue of this compound, which shares a similar mechanism of action but has been modified to improve stability and efficacy .

Properties

CAS No. |

2340111-58-0 |

|---|---|

Molecular Formula |

C25H23ClF3N5O3 |

Molecular Weight |

534.9 g/mol |

IUPAC Name |

N-[(1S)-1-[3-chloro-5-fluoro-2-[[2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)quinolin-8-yl]oxymethyl]phenyl]-1-deuterioethyl]-2-(difluoromethoxy)acetamide |

InChI |

InChI=1S/C25H23ClF3N5O3/c1-13-7-18(24-30-12-31-34(24)3)16-5-4-6-21(23(16)32-13)36-10-19-17(8-15(27)9-20(19)26)14(2)33-22(35)11-37-25(28)29/h4-9,12,14,25H,10-11H2,1-3H3,(H,33,35)/t14-/m0/s1/i14D |

InChI Key |

ZTCLCSCHTACERP-WTDRUJNCSA-N |

Isomeric SMILES |

[2H][C@](C)(C1=C(C(=CC(=C1)F)Cl)COC2=CC=CC3=C(C=C(N=C32)C)C4=NC=NN4C)NC(=O)COC(F)F |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OCC3=C(C=C(C=C3Cl)F)C(C)NC(=O)COC(F)F)C4=NC=NN4C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[(1S,5R)-9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide](/img/structure/B10821415.png)

![2-[[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B10821455.png)

![1-tert-butyl-6-[[(1R)-1-(4-chlorophenyl)ethyl]amino]-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10821459.png)

![(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide](/img/structure/B10821466.png)

![5-[2-fluoro-3-(2-fluoroethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-3-[(2R)-2-(2-oxopyrrolidin-1-yl)-2-phenylethyl]pyrimidine-2,4-dione](/img/structure/B10821475.png)

![2-[(4S,5S,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821486.png)

![[(2R)-1-[[4-[[3-[(4-chlorophenyl)methoxy]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821488.png)

![5-chloro-2-methoxy-N-[4-({1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}oxy)phenyl]benzene-1-sulfonamide](/img/structure/B10821503.png)

![2-[(Z)-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B10821507.png)